molecular formula C19H36SSn B3028483 (4-Dodecyl-2-thienyl)trimethylstannane CAS No. 211181-63-4

(4-Dodecyl-2-thienyl)trimethylstannane

Cat. No.: B3028483
CAS No.: 211181-63-4
M. Wt: 415.3 g/mol
InChI Key: NXMNRXFRPTUJIC-UHFFFAOYSA-N
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Description

(4-Dodecyl-2-thienyl)trimethylstannane: is an organotin compound with the chemical formula C19H36SSn . It is characterized by the presence of a thienyl group substituted with a dodecyl chain and a trimethylstannane group. This compound is typically a colorless to light yellow liquid and is soluble in organic solvents such as chloroform and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Dodecyl-2-thienyl)trimethylstannane can be synthesized through the reaction of 4-dodecyl-2-thienyl lithium with trimethyltin chloride . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction proceeds as follows:

4-Dodecyl-2-thienyl lithium+Trimethyltin chlorideThis compound+Lithium chloride\text{4-Dodecyl-2-thienyl lithium} + \text{Trimethyltin chloride} \rightarrow \text{this compound} + \text{Lithium chloride} 4-Dodecyl-2-thienyl lithium+Trimethyltin chloride→this compound+Lithium chloride

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under inert gas conditions to maintain its stability[2][2].

Chemical Reactions Analysis

Types of Reactions: (4-Dodecyl-2-thienyl)trimethylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: It can participate in substitution reactions where the trimethylstannane group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Substitution: Reagents such as or are used under controlled conditions.

Major Products:

Scientific Research Applications

Chemistry: (4-Dodecyl-2-thienyl)trimethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for various organotin compounds.

Biology and Medicine: Research is ongoing to explore its potential biological activities, including its role as an antimicrobial agent. its toxicity limits its direct application in medicine.

Industry: In the industrial sector, this compound is used in the production of polymers and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of (4-Dodecyl-2-thienyl)trimethylstannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

  • (4-Dodecyl-2-thienyl)trimethylsilane
  • (4-Dodecyl-2-thienyl)trimethylgermane

Comparison:

Properties

IUPAC Name

(4-dodecylthiophen-2-yl)-trimethylstannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13,15H,2-12H2,1H3;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMNRXFRPTUJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CSC(=C1)[Sn](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36SSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211181-63-4
Record name (4-Dodecyl-2-thienyl)trimethylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred degassed homogeneous solution of 3-dodecyl thiophene (19) (2 g, 7.92 mmol) in THF at −78° C. was added LDA (4.75 ml, 9.51 mmol) drop wise. The mixture was stirred at −78° C. for 1 h, then trimethylstannylchloride dissolved in 9.5 ml of THF was added, and the solution warmed to room temperature. Stirring was continued for 2 h at room temperature. The mixture was washed with saturated NaHCO3 and extracted with diethylether. The organic layer was separated and dried over anhydrous sodium sulphate and concentrated under reduced pressure to give desired product 20 in 90% yield. 1H-NMR (CD2Cl2, 400 MHz) δ 7.19 (s, 1H), 7.02 (s, 1H), 2.63 (t, 2H), 1.62 (m. 2H), 1.2-1.4 (m, 18H), 0.88 (t, 3H), 0.34 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Dodecyl-2-thienyl)trimethylstannane
Reactant of Route 2
Reactant of Route 2
(4-Dodecyl-2-thienyl)trimethylstannane

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